molecular formula C4H6O3S B1328781 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 4509-11-9

6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

Cat. No. B1328781
CAS RN: 4509-11-9
M. Wt: 134.16 g/mol
InChI Key: SZAIAWVGWTXVMB-UHFFFAOYSA-N
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Description

6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is a heterocyclic compound that contains both oxygen and sulfur atoms within a bicyclic framework. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry, as it can serve as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, an efficient approach to synthesize oxa- and thiabicyclo[3.1.0]hexane heterocycles has been reported, which involves the intramolecular cyclopropanation reaction of diazoacetates. This method allows for the creation of structurally constrained heterocycles from a common diol intermediate, which is derived from cinnamyl alcohols . Additionally, the synthesis of 6-thia-3,3-diphenyl-3-sila-bicyclo[3.1.0]hexanes, which are structurally similar to the compound of interest, has been achieved using metallaoxiranes and triphenylphosphorus sulfide with trifluoroacetic acid as the solvent .

Molecular Structure Analysis

The molecular structure of 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is characterized by the presence of a three-membered ring fused to a four-membered ring, with oxygen and sulfur atoms incorporated into the framework. The presence of these heteroatoms is likely to influence the electronic properties of the molecule, as well as its reactivity and stability.

Chemical Reactions Analysis

The reactivity of oxygen and sulfur within such bicyclic systems can be modulated by the acidity of the catalyst used in reactions such as the Prins cyclization. For example, strong Lewis or Brønsted acids can lead to a hexahydro-2H-thieno[3,2-c]pyran skeleton, while weak acids favor the formation of hexahydro-2H-thiopyrano[4,3-b]furan . This demonstrates the potential for selective synthesis of different structures based on the catalyst used.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide are not detailed in the provided papers, related compounds exhibit interesting behaviors. For example, 6-thia-3,3-diphenyl-3-sila-bicyclo[3.1.0]hexanes are noted to be unstable compared to their oxirane counterparts, with susceptibility to partial desulfurization under thermal or chemical conditions . This suggests that the stability and reactivity of such compounds can be significantly influenced by the presence of sulfur and the specific structural context of the heteroatoms.

Scientific Research Applications

Synthesis Techniques

A study by Renslo et al. (2005) outlines an efficient approach to synthesize structurally constrained aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles through the intramolecular cyclopropanation of diazoacetates. This methodology has implications for the synthesis of conformationally constrained antibacterials (Renslo et al., 2005).

Molecular Structure Studies

Block and Naganathan (1993) reported on the synthesis of endo-2-bromo-5-thiabicyclo[2.1.1]hexane, which when oxidized leads to S-oxide and S, S-dioxide forms, providing valuable data on carbon and hydrogen NMR for these compounds. This research aids in understanding the molecular structures of related thiabicyclohexanes (Block & Naganathan, 1993).

Conformational Analysis

Okazaki, Niwa, and Kato (1988) conducted ab initio calculations on various derivatives of bicyclo[3.1.0]hexane, including 6-oxa and 6-thiabicyclo[3.1.0]hexanes. Their work, which compares boat and chair forms of these compounds, offers insights into the conformational preferences and stability of these structures (Okazaki, Niwa, & Kato, 1988).

Medicinal Chemistry

Monn et al. (2007) explored S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate, identifying potent and selective agonists for metabotropic glutamate receptors. This study is significant for understanding the therapeutic potential of derivatives of 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide in neurological disorders (Monn et al., 2007).

Chemical Reactivity

Baceiredo et al. (1987) investigated the reaction of 6-Oxa-3-silabicyclo[3.1.0]hexanes with phosphinimines, leading to the synthesis of vinyl-dioxa-disilacyclohexanes. Their work contributes to understanding the reactivity and potential synthetic applications of 6-Oxa-3-thiabicyclo[3.1.0]hexane derivatives (Baceiredo et al., 1987).

Application in Synthesis of Novel Compounds

Elhalem, Comin, and Rodriguez (2006) synthesized carbanucleosides built on a 6-thiabicyclo[3.1.0]hexane system, illustrating the utility of this compound in creating structurally unique and stable bioactive molecules (Elhalem, Comin, & Rodriguez, 2006).

Safety and Hazards

The safety data sheet (SDS) for 6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide can be viewed and downloaded for free at Echemi.com . The SDS contains information about the risks, protective measures, and safety precautions for handling or working with the substance.

properties

IUPAC Name

6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-8(6)1-3-4(2-8)7-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAIAWVGWTXVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963336
Record name 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione
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Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

CAS RN

4509-11-9
Record name 6-Oxa-3-thiabicyclo[3.1.0]hexane, 3,3-dioxide
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Record name 6-Oxa-3-thiabicyclo(3.1.0)hexane 3,3-dioxide
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Record name 3,4-Epoxysulfolane
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Record name 6-Oxa-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione
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Record name 6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of 3,4-Epoxytetrahydrothiophene-1,1-dioxide and are there any notable structural features?

A1: 3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-Epoxysulfolane, has the molecular formula C4H6O3S. Its structure consists of a five-membered ring containing a sulfur atom, two oxygen atoms double-bonded to the sulfur (forming a sulfone group), and an epoxide ring across the 3 and 4 positions of the ring. [, ] The crystal structure reveals intermolecular hydrogen bonding between the epoxide oxygen and neighboring molecules. [] You can find visualizations of the molecule in the referenced publications. [, ]

Q2: How does the structure of 3,4-Epoxytetrahydrothiophene-1,1-dioxide influence its reactivity?

A2: The epoxide ring present in 3,4-Epoxytetrahydrothiophene-1,1-dioxide is a strained three-membered ring, making it susceptible to ring-opening reactions. [] This reactivity allows for the formation of various 3,4-disubstituted sulfolanes, which can be further modified to generate diverse chemical structures. []

Q3: Can you provide an example of a reaction where 3,4-Epoxytetrahydrothiophene-1,1-dioxide acts as a substrate?

A3: One example is the reaction of 3,4-Epoxytetrahydrothiophene-1,1-dioxide with ammonia and amines. [] This reaction leads to ring-opening of the epoxide, with the nitrogen of the amine attacking the less hindered carbon of the epoxide ring. This reaction pathway highlights the potential of 3,4-Epoxytetrahydrothiophene-1,1-dioxide as a building block in organic synthesis.

Q4: Has 3,4-Epoxytetrahydrothiophene-1,1-dioxide been investigated for its use in asymmetric synthesis?

A4: Yes, research has shown that enantiomerically pure, substituted phenazine derivatives can be electrochemically reduced to form strongly basic radical anions. [] These radical anions can then react with 3,4-Epoxytetrahydrothiophene-1,1-dioxide, inducing asymmetry in the product. This process allows for the conversion of the epoxide into an allylic ester with good enantiomeric excess. []

Q5: Are there any studies on the physicochemical properties of 3,4-Epoxytetrahydrothiophene-1,1-dioxide?

A5: While detailed spectroscopic data is limited in the provided references, research has investigated the dipole moment and anisotropy of polarizability of 3,4-Epoxytetrahydrothiophene-1,1-dioxide and related sulfolenes. [] This information is valuable for understanding the compound's interactions with other molecules and solvents.

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